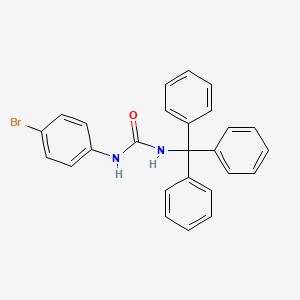
1-(4-Bromophenyl)-3-tritylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-N’-TRITYLUREA is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromophenyl group and a trityl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N’-TRITYLUREA typically involves the reaction of 4-bromoaniline with trityl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea derivative.
Industrial Production Methods
Industrial production of N-(4-BROMOPHENYL)-N’-TRITYLUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-N’-TRITYLUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
N-(4-BROMOPHENYL)-N’-TRITYLUREA has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is investigated for its biological activity and potential therapeutic applications.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N’-TRITYLUREA involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the trityl group can influence the compound’s overall stability and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Similar in structure but with an acetamide group instead of a urea moiety.
N-(4-Bromophenyl)thiazol-2-yl derivatives: Contain a thiazole ring instead of a trityl group.
N-(4-Bromophenyl)sulfonyl derivatives: Feature a sulfonyl group in place of the trityl group.
Uniqueness
N-(4-BROMOPHENYL)-N’-TRITYLUREA is unique due to the presence of both the bromophenyl and trityl groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C26H21BrN2O |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-tritylurea |
InChI |
InChI=1S/C26H21BrN2O/c27-23-16-18-24(19-17-23)28-25(30)29-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,(H2,28,29,30) |
InChI Key |
JQYXOKFVIYWCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















